Berzosertib (VX-970) has been used in trials studying the treatment of Ovarian Neoplasms, Ovarian Serous Tumor, Adult Solid Neoplasm, Advanced Solid Tumor, and Advanced Solid Neoplasm, among others.
Berzosertib is an inhibitor of ataxia telangiectasia and rad3-related (ATR) kinase, a DNA damage response kinase, with potential antineoplastic activity. Upon administration, berzosertib selectively binds to and inhibits ATR kinase activity and prevents ATR-mediated signaling in the ATR-checkpoint kinase 1 (Chk1) signaling pathway. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, and induces tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression, and survival; it is activated by DNA damage caused during DNA replication-associated stress.
VE-822
CAS No.: 1232416-25-9
VCID: VC0548527
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
VE-822 is a potent inhibitor of the ataxia telangiectasia and rad3-related (ATR) kinase, which plays a crucial role in the DNA damage response pathway. It is a close analog of VE-821, with a marked increase in potency against ATR, making it a valuable tool for research into cancer therapies, particularly in sensitizing tumors to radiation and chemotherapy . Biological Activity and MechanismVE-822 inhibits ATR with an IC50 value of 0.019 μM, showing high selectivity over other phosphatidylinositol 3-kinase-related kinases (PIKKs) such as ATM and DNA-PK . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
VE-822 disrupts DNA damage-induced cell-cycle checkpoints and increases persistent DNA damage by inhibiting homologous recombination repair (HRR), leading to enhanced sensitivity of cancer cells to radiation and chemotherapy . Research Findings and ApplicationsVE-822 has been studied extensively in pancreatic ductal adenocarcinoma (PDAC) models. It decreases the survival of irradiated PDAC cells, particularly those with p53 and K-Ras mutations, without affecting normal cells . When combined with gemcitabine and radiation, VE-822 significantly prolongs tumor growth delay in xenograft models . In cell experiments, VE-822 increases radiation-induced residual γH2AX and 53BP1 foci, indicating increased DNA damage, while decreasing Rad51 foci, which are involved in HRR . This mechanism supports its potential as a radiosensitizer in cancer therapy. |
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CAS No. | 1232416-25-9 | ||||||||||||||||||
Product Name | VE-822 | ||||||||||||||||||
Molecular Formula | C24H25N5O3S | ||||||||||||||||||
Molecular Weight | 463.6 g/mol | ||||||||||||||||||
IUPAC Name | 3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | ||||||||||||||||||
Standard InChI | InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | ||||||||||||||||||
Standard InChIKey | JZCWLJDSIRUGIN-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | ||||||||||||||||||
Canonical SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | ||||||||||||||||||
Appearance | Yellow solid powder | ||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||
Synonyms | M6620; M-6620; M 6620; VE822; VE-822; VE 822; VX970; VX-970; VX 970; Berzosertib | ||||||||||||||||||
Reference | 1: Fokas E, Prevo R, Pollard JR, Reaper PM, Charlton PA, Cornelissen B, Vallis KA, Hammond EM, Olcina MM, Gillies McKenna W, Muschel RJ, Brunner TB. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation. Cell Death Dis. 2012 Dec 6;3:e441. doi: 10.1038/cddis.2012.181. PubMed PMID: 23222511; PubMed Central PMCID: PMC3542617. | ||||||||||||||||||
PubChem Compound | 59472121 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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